N-(5-{2-[(4-bromophenyl)thio]ethyl}-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide
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Overview
Description
“N-(5-{2-[(4-bromophenyl)thio]ethyl}-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide” is a chemical compound that belongs to the class of heterocyclic compounds known as 1,3,4-thiadiazoles . These compounds are characterized by a 1,3,4-thiadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .
Synthesis Analysis
The synthesis of similar 1,3,4-thiadiazole derivatives involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This reaction yields 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . The amino group of these oxadiazoles is then acylated with various acid chlorides to yield the acylated compounds .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 1,3,4-thiadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving similar 1,3,4-thiadiazole derivatives include the acylation of the amino group of oxadiazoles with various acid chlorides . This reaction yields the acylated compounds . Other reactions include the cyclization of acetamides by reaction with ammonium thiocyanate .Mechanism of Action
While the exact mechanism of action of “N-(5-{2-[(4-bromophenyl)thio]ethyl}-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide” is not specified in the search results, similar 1,3,4-thiadiazole derivatives have been reported to possess various biological activities . These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Future Directions
The future directions for “N-(5-{2-[(4-bromophenyl)thio]ethyl}-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide” could involve further studies on its biological activities. For instance, similar 1,3,4-thiadiazole derivatives have shown promising antimicrobial activity, indicating that this chemical might be used in the future to prevent microbial transmission .
Properties
IUPAC Name |
N-[5-[2-(4-bromophenyl)sulfanylethyl]-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFN3OS2/c18-12-3-7-14(8-4-12)24-10-9-15-21-22-17(25-15)20-16(23)11-1-5-13(19)6-2-11/h1-8H,9-10H2,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVADSPIAMPNJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(S2)CCSC3=CC=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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